Cas no 1260026-07-0 (4-(2,4-Difluorophenyl)but-3-enoic acid)

4-(2,4-Difluorophenyl)but-3-enoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(2,4-DIFLUOROPHENYL)BUT-3-ENOIC ACID
- 4-(2,4-Difluorophenyl)but-3-enoic acid
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- Inchi: 1S/C10H8F2O2/c11-8-5-4-7(9(12)6-8)2-1-3-10(13)14/h1-2,4-6H,3H2,(H,13,14)
- InChI Key: YSPWZYUZWBSAQW-UHFFFAOYSA-N
- SMILES: C(O)(=O)CC=CC1=CC=C(F)C=C1F
Computed Properties
- Exact Mass: 198.04923582g/mol
- Monoisotopic Mass: 198.04923582g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.3Ų
- XLogP3: 2.2
4-(2,4-Difluorophenyl)but-3-enoic acid Security Information
4-(2,4-Difluorophenyl)but-3-enoic acid Customs Data
- HS CODE:2916399090
4-(2,4-Difluorophenyl)but-3-enoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00HJ8K-250mg |
4-(2,4-Difluorophenyl)but-3-enoic acid |
1260026-07-0 | 95% | 250mg |
$134.00 | 2024-07-09 | |
1PlusChem | 1P00HJ8K-1g |
4-(2,4-Difluorophenyl)but-3-enoic acid |
1260026-07-0 | 95% | 1g |
$285.00 | 2024-07-09 |
4-(2,4-Difluorophenyl)but-3-enoic acid Related Literature
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Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
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5. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
Additional information on 4-(2,4-Difluorophenyl)but-3-enoic acid
4-(2,4-Difluorophenyl)but-3-enoic Acid (CAS 1260026-07-0): Properties, Applications, and Market Insights
4-(2,4-Difluorophenyl)but-3-enoic acid (CAS 1260026-07-0) is a fluorinated organic compound with significant potential in pharmaceutical and material science applications. This compound belongs to the class of fluorinated carboxylic acids, which are widely studied for their unique chemical properties and biological activities. The presence of two fluorine atoms at the 2 and 4 positions of the phenyl ring enhances its reactivity and stability, making it a valuable intermediate in synthetic chemistry.
The molecular structure of 4-(2,4-Difluorophenyl)but-3-enoic acid features a but-3-enoic acid moiety attached to a 2,4-difluorophenyl group. This combination imparts distinct physicochemical properties, including moderate solubility in polar organic solvents and a relatively high melting point. Researchers often explore its use in drug discovery due to its ability to serve as a building block for more complex molecules. The compound's CAS number 1260026-07-0 is frequently searched in scientific databases, reflecting its growing importance in academic and industrial research.
One of the key applications of 4-(2,4-Difluorophenyl)but-3-enoic acid is in the development of small-molecule inhibitors and pharmaceutical intermediates. Its fluorinated aromatic ring is particularly attractive for designing compounds with improved metabolic stability and binding affinity. Recent studies highlight its role in the synthesis of anti-inflammatory agents and enzyme modulators, aligning with the current trend toward targeted therapies in medicine. The demand for such specialized intermediates has surged, as evidenced by increased queries for fluorinated phenyl derivatives in search engines.
From a synthetic perspective, 4-(2,4-Difluorophenyl)but-3-enoic acid can be prepared via palladium-catalyzed coupling reactions or Grignard reactions, methods that are frequently discussed in organic chemistry forums. Its versatility extends to material science, where it is investigated for modifying polymer backbones to enhance thermal and chemical resistance. These applications resonate with the broader interest in sustainable materials and green chemistry, topics that dominate contemporary scientific discourse.
The market for 4-(2,4-Difluorophenyl)but-3-enoic acid is influenced by the expanding pharmaceutical and agrochemical sectors. Suppliers and manufacturers often list this compound under its CAS 1260026-07-0 identifier, catering to researchers seeking high-purity reagents. Analytical techniques such as HPLC and NMR spectroscopy are commonly employed to verify its purity, a detail frequently queried by quality control professionals. The compound's stability under standard storage conditions further enhances its appeal for industrial use.
In summary, 4-(2,4-Difluorophenyl)but-3-enoic acid (CAS 1260026-07-0) is a multifaceted compound with promising applications in drug development and advanced materials. Its unique structural features and compatibility with modern synthetic methods position it as a valuable asset in both academic and commercial settings. As interest in fluorinated organic compounds continues to rise, this compound is poised to play a pivotal role in future scientific breakthroughs.
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